![molecular formula C11H15NO B15359671 2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- CAS No. 245362-53-2](/img/structure/B15359671.png)
2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate chiral amine and epoxide.
Ring Closure: The chiral amine undergoes nucleophilic substitution with the epoxide, leading to the formation of the aziridine ring.
Hydroxymethylation: The aziridine is then hydroxymethylated to introduce the hydroxymethyl group at the desired position.
The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids or bases to facilitate the ring closure and hydroxymethylation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The aziridine ring can be reduced to form amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions include:
- Aldehydes and carboxylic acids from oxidation.
- Amines from reduction.
- Various substituted aziridines from nucleophilic substitution.
Aplicaciones Científicas De Investigación
2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of polymers and as a precursor in the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- involves its interaction with various molecular targets. The aziridine ring’s strain makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Azetidines: Four-membered nitrogen-containing heterocycles with similar reactivity but less ring strain.
Epoxides: Three-membered oxygen-containing heterocycles with comparable ring strain and reactivity.
Aziridines: Other aziridine derivatives with different substituents.
Uniqueness
2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)- is unique due to its specific chiral configuration and the presence of both a phenylethyl and a hydroxymethyl group
Propiedades
Número CAS |
245362-53-2 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
[(2R)-1-[(1S)-1-phenylethyl]aziridin-2-yl]methanol |
InChI |
InChI=1S/C11H15NO/c1-9(12-7-11(12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3/t9-,11+,12?/m0/s1 |
Clave InChI |
BMEHDCBKAUDFBH-WKAHHKJFSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)N2C[C@@H]2CO |
SMILES canónico |
CC(C1=CC=CC=C1)N2CC2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


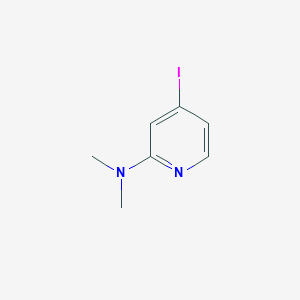
![6-Chloro-1,2-dihydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B15359594.png)
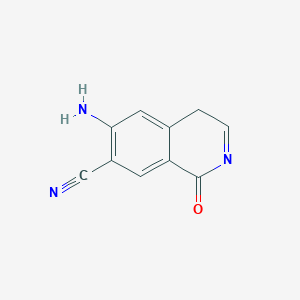
![tert-butyl N-[3,3-dimethyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B15359603.png)
![2-Amino-6-chloro-7-fluoropyrido[3,2-D]pyrimidin-4-OL](/img/structure/B15359604.png)
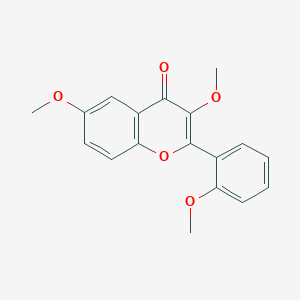

![Methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15359623.png)
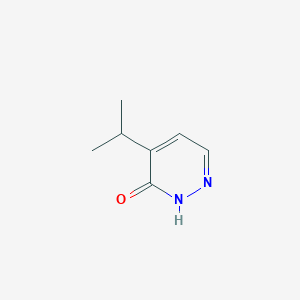

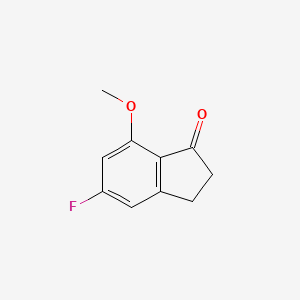
![2-Azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B15359669.png)
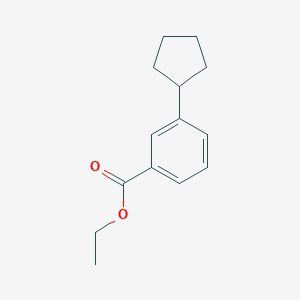
![2-[3-oxo-3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B15359679.png)
